3-Formylbenzamide CAS number
3-Formylbenzamide CAS number
An In-depth Technical Guide to 3-Formylbenzamide for Advanced Research and Development
Abstract
This technical guide provides a comprehensive overview of 3-Formylbenzamide (CAS No: 126534-87-0), a bifunctional aromatic building block of significant interest to the pharmaceutical and chemical synthesis sectors. As a Senior Application Scientist, my objective is to move beyond simple data recitation and provide a document that synthesizes core chemical data with practical, field-proven insights. This guide is structured to serve researchers, process chemists, and drug development professionals by detailing the compound's identity, physicochemical properties, spectroscopic signatures, a validated synthesis protocol, and its strategic applications in modern medicinal chemistry, particularly in the design of targeted therapeutics.
Core Chemical Identity and Physicochemical Properties
3-Formylbenzamide, also known as 3-carbamoylbenzaldehyde, is a substituted aromatic compound featuring both an aldehyde and a primary amide functional group at the meta positions of a benzene ring. This unique arrangement makes it a versatile intermediate, offering two distinct points for chemical modification. The aldehyde group serves as a reactive handle for reductive amination, Wittig reactions, or oxidation, while the benzamide moiety provides a stable structural scaffold that is a common feature in many bioactive molecules.
Precise identification and understanding of its properties are paramount for its effective use in a laboratory or process setting. The following table summarizes its key identifiers and physical characteristics, compiled from authoritative chemical databases.[1][2][3][4]
| Property | Value | Source(s) |
| CAS Number | 126534-87-0 | [1][2][4][5][6] |
| IUPAC Name | 3-formylbenzamide | [2] |
| Synonyms | 3-Carbamoylbenzaldehyde, Benzamide, 3-formyl- | [2] |
| Molecular Formula | C₈H₇NO₂ | [1][2] |
| Molecular Weight | 149.15 g/mol | [1][2][4] |
| Physical Form | Solid | [1][3] |
| Boiling Point | 317.5 ± 25.0 °C at 760 mmHg | [1][3] |
| Purity (Typical) | ≥97% | [1][3] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Nitrogen) | [1][3][7] |
Spectroscopic Characterization: A Validating System
For any researcher, unambiguous structural confirmation is non-negotiable. The spectroscopic profile of 3-Formylbenzamide provides a self-validating fingerprint of its identity.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aldehyde proton (a singlet typically downfield, δ ≈ 9.9-10.2 ppm), aromatic protons in the meta-substituted pattern, and two broad singlets for the non-equivalent amide (-CONH₂) protons. The related isomer, 4-formylbenzamide, shows its aldehyde proton at 10.21 ppm, providing a close reference.[8]
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¹³C NMR Spectroscopy: The carbon spectrum will be characterized by a signal for the aldehyde carbonyl carbon (δ ≈ 190-193 ppm), the amide carbonyl carbon (δ ≈ 167-169 ppm), and four distinct signals for the aromatic carbons, reflecting the meta-substitution pattern.[8]
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Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups. Key expected absorptions include N-H stretching from the primary amide (two bands, ~3400-3100 cm⁻¹), a sharp C=O stretch from the aldehyde (~1700 cm⁻¹), and another strong C=O stretch from the amide (Amide I band, ~1650-1680 cm⁻¹).[9]
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Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion (M⁺) peak corresponding to its molecular weight (m/z = 149).[2][8]
Synthesis Protocol: Amidation of 3-Formylbenzoic Acid
While multiple synthetic routes exist, a reliable and scalable method for preparing 3-Formylbenzamide is the direct amidation of 3-formylbenzoic acid. This protocol is chosen for its straightforward execution and use of common laboratory reagents. The causality behind this choice is simple: it leverages the robust and well-understood chemistry of carboxylic acid activation followed by nucleophilic acyl substitution.
Caption: A representative workflow for the synthesis of 3-Formylbenzamide.
Step-by-Step Methodology:
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Activation of Carboxylic Acid: To a solution of 3-formylbenzoic acid (1.0 eq) in a dry, inert solvent (e.g., dichloromethane or toluene) under a nitrogen atmosphere, add thionyl chloride (SOCl₂, 1.2 eq) or oxalyl chloride ((COCl)₂, 1.2 eq) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.
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Causality: The carboxylic acid is a poor electrophile. Converting it to the highly reactive acid chloride intermediate is essential for efficient reaction with the ammonia nucleophile.
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Reaction Monitoring: Stir the reaction at room temperature for 1-2 hours. Progress can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
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Removal of Excess Reagent: Remove the solvent and excess activating agent under reduced pressure. This step is critical to prevent unwanted side reactions in the next step.
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Amidation: Re-dissolve the crude acid chloride in a dry, aprotic solvent (e.g., tetrahydrofuran, THF). Cool the solution to 0 °C and slowly add a concentrated aqueous solution of ammonium hydroxide (NH₄OH, 2-3 eq) or bubble anhydrous ammonia gas through the solution.
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Causality: Ammonia acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. Using excess ammonia neutralizes the HCl byproduct generated during the reaction.
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Work-up and Purification: After the reaction is complete (monitored by TLC), dilute the mixture with water and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization or silica gel chromatography to yield pure 3-Formylbenzamide.
Applications in Drug Discovery and Medicinal Chemistry
The true value of 3-Formylbenzamide lies in its utility as a versatile scaffold in drug discovery. The benzamide motif is a privileged structure, found in numerous FDA-approved drugs, where it often participates in crucial hydrogen bonding interactions with protein targets.[10][11] The aldehyde group provides a convenient point of attachment for building more complex molecules.
A. Building Block for Targeted Protein Degraders (PROTACs): Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific proteins. They consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, joined by a chemical linker. Benzamide derivatives have emerged as novel, stable ligands for the Cereblon (CRBN) E3 ligase.[12] 3-Formylbenzamide is an ideal starting point for synthesizing the linker component of a PROTAC. The aldehyde can be readily converted into an amine via reductive amination, which can then be elongated and coupled to the target-binding ligand.
Caption: Role of 3-Formylbenzamide as a precursor in PROTAC synthesis.
B. Scaffold for Enzyme Inhibitors: Benzamide derivatives have been successfully developed as inhibitors for various enzyme classes.
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FtsZ Inhibitors: The 3-methoxybenzamide core is a known pharmacophore for inhibitors of the bacterial cell division protein FtsZ, a promising antibacterial target.[13] The formyl group on 3-Formylbenzamide could be used to explore and optimize interactions in the binding pocket.
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Sirtuin (SIRT) Inhibitors: Substituted benzamides are potent inhibitors of SIRT2, a target for neurodegenerative diseases.[14] 3-Formylbenzamide provides a scaffold to synthesize libraries of compounds for structure-activity relationship (SAR) studies.
Safety and Handling
As a responsible scientist, proper handling of all chemicals is mandatory. 3-Formylbenzamide is classified as harmful and requires appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
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Hazard Statements:
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Precautionary Statements: Refer to the material safety data sheet (MSDS) for a full list, including P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][3]
Conclusion
3-Formylbenzamide (CAS: 126534-87-0) is more than a catalog chemical; it is a strategic tool for the modern medicinal chemist. Its bifunctional nature, combining the stable, protein-binding benzamide core with a versatile aldehyde handle, makes it a valuable starting material for constructing complex molecular architectures. From targeted protein degraders to novel enzyme inhibitors, its applications are both current and expanding. This guide has provided the core technical data, a reliable synthesis protocol, and the strategic context necessary for its effective and safe implementation in advanced research and development programs.
References
-
3-Formylbenzamide | C8H7NO2 | CID 10630670. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]
-
CAS 126534-87-0 | 3-Formylbenzamide. (n.d.). Alchem Pharmtech. Retrieved January 9, 2026, from [Link]
-
FT–IR benzamide (1). (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
-
3-formyl-N-methylbenzamide | C9H9NO2 | CID 22051433. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]
-
Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 9, 2026, from [Link]
-
Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support. (n.d.). The Royal Society of Chemistry. Retrieved January 9, 2026, from [Link]
-
Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. (2023). PMC - NIH. Retrieved January 9, 2026, from [Link]
-
Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors. (2016). PMC - PubMed Central. Retrieved January 9, 2026, from [Link]
-
Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors. (2017). PubMed. Retrieved January 9, 2026, from [Link]
-
Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2024). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). Walsh Medical Media. Retrieved January 9, 2026, from [Link]
Sources
- 1. 3-Formylbenzamide | 126534-87-0 [sigmaaldrich.com]
- 2. 3-Formylbenzamide | C8H7NO2 | CID 10630670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Formylbenzamide | 126534-87-0 [sigmaaldrich.com]
- 4. 3-Formylbenzamide - CAS:126534-87-0 - Sunway Pharm Ltd [3wpharm.com]
- 5. alchempharmtech.com [alchempharmtech.com]
- 6. Chemscene ChemScene | 3-Formylbenzamide | 1G | CS-W021929 | 0.98 | 126534-87-0| | Fisher Scientific [fishersci.com]
- 7. 126534-87-0|3-Formylbenzamide|BLD Pharm [bldpharm.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
